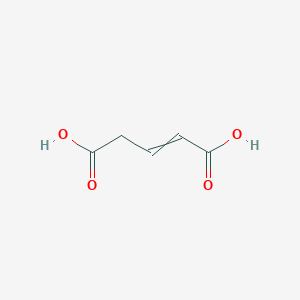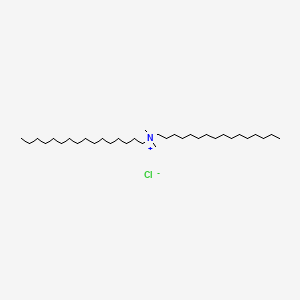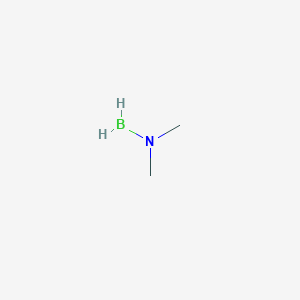
lithium;2-methylpropan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoledronic acid . Zoledronic acid is a bisphosphonate used primarily in the treatment of various bone diseases, including osteoporosis, Paget’s disease, and bone metastases from cancers. It is a third-generation bisphosphonate that inhibits bone resorption by osteoclasts, making it a crucial therapeutic agent in managing bone density and strength.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zoledronic acid is synthesized through a multi-step process that involves the reaction of imidazole with phosphorus trichloride and acetic acid. The key steps include:
Formation of the intermediate: Imidazole reacts with phosphorus trichloride to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to produce zoledronic acid.
Industrial Production Methods
In industrial settings, the production of zoledronic acid involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reactant Mixing: Imidazole and phosphorus trichloride are mixed in a solvent.
Controlled Reaction: The mixture is heated under controlled conditions to facilitate the reaction.
Purification: The resulting product is purified through crystallization or other separation techniques to obtain high-purity zoledronic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Zoledronic acid undergoes several types of chemical reactions, including:
Oxidation: Zoledronic acid can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Zoledronic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce different substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Zoledronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying bisphosphonate chemistry and its interactions with metal ions.
Biology: Zoledronic acid is used to study bone metabolism and the role of osteoclasts in bone resorption.
Medicine: It is extensively researched for its therapeutic effects in treating bone diseases and preventing bone metastases in cancer patients.
Industry: Zoledronic acid is used in the development of new bone-targeting drugs and formulations.
Wirkmechanismus
Zoledronic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. The mechanism involves:
Binding to Bone Mineral: Zoledronic acid binds to hydroxyapatite, a mineral component of bone.
Inhibition of Osteoclasts: Once bound, it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, zoledronic acid inhibits the enzyme farnesyl pyrophosphate synthase, which is crucial for the prenylation of small GTPase signaling proteins. This inhibition disrupts osteoclast function and induces apoptosis, thereby reducing bone resorption.
Vergleich Mit ähnlichen Verbindungen
Zoledronic acid is compared with other bisphosphonates such as:
- Alendronic acid
- Ibandronic acid
- Risedronic acid
Uniqueness
Zoledronic acid is unique due to its high potency and long duration of action. It has a stronger affinity for bone mineral and a more prolonged inhibitory effect on osteoclasts compared to other bisphosphonates. This makes it particularly effective in treating severe bone diseases and preventing skeletal-related events in cancer patients.
List of Similar Compounds
- Alendronic acid
- Ibandronic acid
- Risedronic acid
- Pamidronic acid
Zoledronic acid stands out among these compounds for its superior efficacy and extended duration of action, making it a valuable therapeutic agent in managing bone-related conditions.
Eigenschaften
IUPAC Name |
lithium;2-methylpropan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Li/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQNOHZMQIFBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)



![sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)


